molecular formula C20H24N2O3S B6494194 N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-3,4-dimethylbenzamide CAS No. 896269-01-5

N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-3,4-dimethylbenzamide

Cat. No.: B6494194
CAS No.: 896269-01-5
M. Wt: 372.5 g/mol
InChI Key: IUZATZSBIFUBQZ-UHFFFAOYSA-N
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Description

N-{[1-(Benzenesulfonyl)pyrrolidin-2-yl]methyl}-3,4-dimethylbenzamide is a benzamide derivative featuring a pyrrolidine ring substituted at the 1-position with a benzenesulfonyl group and at the 2-position with a methyl-linked 3,4-dimethylbenzamide moiety. The benzenesulfonyl group enhances stability and may influence binding interactions, while the 3,4-dimethyl substituents on the benzamide could improve membrane permeability due to increased lipophilicity.

Properties

IUPAC Name

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-15-10-11-17(13-16(15)2)20(23)21-14-18-7-6-12-22(18)26(24,25)19-8-4-3-5-9-19/h3-5,8-11,13,18H,6-7,12,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZATZSBIFUBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-3,4-dimethylbenzamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the pyrrolidine derivative in the presence of a base like triethylamine.

    Attachment of the Dimethylbenzamide Moiety: The final step involves the coupling of the benzenesulfonyl-pyrrolidine intermediate with 3,4-dimethylbenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace certain groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-3,4-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-3,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the pyrrolidine ring provides structural stability and specificity. The dimethylbenzamide moiety can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Table 1. Comparative Analysis of Structural and Physicochemical Properties

Property Target Compound Example 53 () Triazine Derivative () Quinolizine Derivative ()
Molecular Weight (g/mol) 384.07 589.1 N/A N/A
Melting Point (°C) N/A 175–178 N/A N/A
Key Functional Groups Benzenesulfonyl, dimethylbenzamide Pyrazolo-pyrimidine, fluoro Triazine, dimethylamino Quinolizine, methoxybenzamido
Structural Rigidity Moderate High Moderate High

Research Findings and Discussion

  • Sulfonamide vs. Fluorinated Systems : The target’s benzenesulfonyl group offers a balance of stability and binding versatility, whereas fluorinated systems (Example 53) prioritize strong dipole interactions and metabolic stability .
  • Heterocyclic Cores : Pyrazolo-pyrimidine (Example 53) and triazine () cores are prevalent in kinase and antiviral agents, respectively, while the target’s pyrrolidine may favor GPCR modulation.
  • Synthetic Accessibility : The target’s simpler structure likely enables scalable synthesis compared to Example 53’s multi-step coupling or ’s triazine functionalization .

Biological Activity

N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-3,4-dimethylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring linked to a benzenesulfonyl group and a 3,4-dimethylbenzamide moiety. This unique structure contributes to its biological activity through various interactions with biological targets.

Biological Activity Overview

  • Antitumor Activity :
    • Studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, compounds containing benzimidazole derivatives have shown promising results in inhibiting the proliferation of cancer cells in both 2D and 3D assays. The compound's structure allows for potential interactions with DNA, leading to cytotoxic effects against various cancer cell lines, including lung adenocarcinoma (A549) and malignant melanoma (WM115) .
  • Enzyme Inhibition :
    • The sulfonyl group enhances binding affinity to proteins and enzymes, suggesting that this compound may act as an enzyme inhibitor. This property could be leveraged for therapeutic applications in anti-inflammatory and anticancer treatments .
  • Antibacterial Activity :
    • Similar compounds have demonstrated antibacterial effects against common pathogens such as E. coli and S. aureus. The presence of specific functional groups in the compound may contribute to its ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes .

Table 1: Summary of Biological Activities

Activity TypeAssessed CompoundsKey Findings
AntitumorVarious benzimidazole derivativesSignificant cytotoxicity against A549 and WM115 cell lines; IC50 values ranged from 0.85 μM to 6.75 μM .
Enzyme InhibitionThis compoundPotential as an enzyme inhibitor; enhances binding affinity due to sulfonyl group .
AntibacterialRelated sulfonamide compoundsEffective against E. coli and S. aureus; mechanism likely involves disruption of bacterial functions .

Research Insights

  • A study highlighted the antitumor efficacy of related compounds in hypoxic environments typical of tumor cells. The tested compounds induced apoptosis through caspase-dependent pathways, suggesting that this compound may also possess similar properties .
  • Another investigation into the compound's interaction with DNA revealed that it binds within the minor groove of DNA, which is crucial for its cytotoxic effects against cancer cells .

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